molecular formula C15H13BrN2O2 B2794362 N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide CAS No. 103912-34-1

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide

Cat. No. B2794362
CAS RN: 103912-34-1
M. Wt: 333.185
InChI Key: AFIDGVUBHNFXLX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide, also known as BHMA, is an organic compound that belongs to the class of imines. BHMA has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways.

Advantages and Limitations for Lab Experiments

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is simple and efficient. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is also stable and can be stored for long periods without degradation. However, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain experiments. Additionally, N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide. One potential direction is the development of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide-based drug delivery systems. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to have potential as a drug delivery agent due to its stability and ability to target specific cells and tissues. Another potential direction is the study of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide in animal models. While N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been extensively studied in vitro, its potential applications in vivo are not fully understood. Finally, the development of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide-based diagnostic agents is another potential direction for future research. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been shown to have potential as a diagnostic agent due to its ability to target specific cells and tissues.

Synthesis Methods

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzeneacetamide in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide using a reducing agent. The final product is obtained in high yield and purity.

Scientific Research Applications

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has also been studied for its potential applications in drug delivery and as a diagnostic agent.

properties

IUPAC Name

N-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIDGVUBHNFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.